N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-16-11-12-20-22(17(16)2)25-23(29-20)26(14-18-8-6-7-13-24-18)21(27)15-28-19-9-4-3-5-10-19/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQLWLFUCCKOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 4,5-dimethylbenzothiazole with 2-phenoxyacetic acid and pyridine-2-carboxaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, a phenoxy group, and a pyridinylmethyl substituent. The synthesis typically involves multi-step reactions:
- Formation of the Thiazole Ring : Achieved through cyclization reactions involving 2-aminothiophenol and α-haloketones.
- Dimethylation : Introduction of dimethyl groups using methylating agents like methyl iodide.
- Substituent Incorporation : Nucleophilic substitution reactions integrate the phenoxy and pyridine components to yield the final acetamide structure.
Scientific Research Applications
The applications of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide span several domains:
Medicinal Chemistry
This compound is being investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures exhibit significant biological activity against various pathogens and cancer cell lines.
Drug Development
Research is ongoing to explore its potential as a therapeutic agent targeting specific molecular pathways involved in diseases such as cancer and infections. Its unique structural elements suggest possible interactions with biological targets, making it a candidate for drug development.
Material Science
Beyond its biological applications, this compound may serve as a precursor in the synthesis of new materials, including dyes and pigments, due to its chemical stability and reactivity.
The biological activity of this compound has been highlighted in various studies:
- Antimicrobial Activity : Similar benzothiazole derivatives have shown promising results against bacterial strains and fungi.
- Anticancer Properties : Initial findings indicate that this compound may inhibit the growth of cancer cells, warranting further investigation into its mechanism of action.
Case Studies
Several studies have evaluated the efficacy of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study 2 | Anticancer Activity | Showed selective cytotoxicity towards various cancer cell lines with minimal toxicity to normal cells. |
| Study 3 | Mechanistic Studies | Identified potential pathways affected by the compound, including apoptosis induction in cancer cells. |
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous acetamide derivatives:
Key Findings from Structural Comparisons
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: GSK920684A’s 3-fluorophenoxy group (vs. the target’s unsubstituted phenoxy) may enhance binding to electron-deficient enzyme pockets . Nitro Groups: CDD-823953’s nitro substituent could increase reactivity but may also confer toxicity risks . Dimethyl Substitutions: The target compound’s 4,5-dimethylbenzo[d]thiazol group likely improves lipophilicity compared to simpler thiazole derivatives (e.g., N-(Thiazol-2-yl)acetamide) .
The pyridin-2-ylmethyl group in the target compound introduces a secondary nitrogen coordination site absent in compounds like CDD-823953 .
Pharmacokinetic Considerations :
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The synthesis typically involves:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving precursors like 2-aminothiophenol and α-haloketones.
- Dimethylation : The introduction of dimethyl groups can be performed using methylating agents such as methyl iodide.
- Phenoxy and Pyridine Substituents : These are incorporated through nucleophilic substitution reactions to yield the final acetamide structure.
Antimicrobial Activity
The compound has been evaluated for its antibacterial and antifungal properties. Studies indicate that derivatives of benzothiazole exhibit significant activity against various pathogens:
- Antibacterial Testing : The compound demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, two common bacterial pathogens. The testing was conducted using standard methods such as the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF) .
- Antifungal Testing : Similar evaluations against Aspergillus niger and Aspergillus oryzae revealed promising antifungal activity, suggesting potential applications in treating fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives:
- Cell Proliferation Inhibition : Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells. These compounds can induce apoptosis and cell cycle arrest, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism often involves the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. Structure–activity relationship (SAR) studies suggest that modifications on the benzothiazole nucleus enhance anticancer activity .
Case Studies
Several case studies have documented the biological activities of benzothiazole derivatives:
- Study on Anticancer Properties : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity. Notably, compounds with specific substitutions showed significant inhibition of cancer cell growth and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy Assessment : In a comparative study, various benzothiazole derivatives were tested for their antimicrobial properties against a range of bacterial strains. The results indicated that certain substitutions greatly enhance antibacterial efficacy .
Comparative Data Table
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Effective against E. coli and S. aureus | Active against A. niger and A. oryzae | Induces apoptosis in A431 and A549 cells |
| Benzothiazole Derivative A | High potency against Gram-positive bacteria | Moderate antifungal activity | Significant inhibition in MCF-7 cells |
| Benzothiazole Derivative B | Effective against multiple strains | High antifungal potency | Induces cell cycle arrest in HOP-92 cells |
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide and related acetamide derivatives?
- Answer : Acylating 2-aminobenzothiazole derivatives with acetic acid under reflux conditions is a foundational approach. For example, substituting 2-aminobenzothiazole with acetic acid yields N-(benzo[d]thiazol-2-yl)acetamide derivatives, which can be further functionalized . Another route involves condensation reactions in ethanol under reflux, followed by crystallization from chloroform-acetone (1:5 v/v) to obtain high-purity crystals for structural analysis . Key steps include optimizing solvent systems, stoichiometry, and reaction time.
Q. How is the crystal structure of this compound validated, and which tools are recommended?
- Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement and SHELXPRO for macromolecular interfaces) is standard. Structure validation involves checking geometric parameters (e.g., bond lengths, angles) and electron density maps. Tools like PLATON or Coot can identify model inconsistencies, ensuring compliance with International Union of Crystallography (IUCr) guidelines .
Q. What initial bioactivity screening strategies are employed for acetamide derivatives?
- Answer : Antifungal or kinase inhibition assays are common starting points. For antifungal activity, agar diffusion or microdilution assays against strains like C. albicans or A. niger are used. For kinase targets, competitive binding assays (e.g., Aurora kinase IC50 determination) with ATP analogs or fluorescence polarization provide quantitative data .
Advanced Research Questions
Q. How do substituent modifications (e.g., nitro groups, methyl groups) impact bioactivity in acetamide derivatives?
- Answer : Substituents alter electronic density and steric interactions. For example, nitro groups on the benzothiazole ring reduce antifungal activity due to electron-withdrawing effects, which diminish hydrogen-bonding capacity in polar enzyme pockets . Conversely, methyl groups on pyridine or thiazole rings enhance lipophilicity and kinase binding affinity, as seen in Aurora kinase inhibitors (IC50 values <0.2 µM) .
Q. How can contradictory bioactivity results across assays be resolved?
- Answer : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular proliferation assays). Molecular docking studies (e.g., AutoDock Vina) can identify conformational mismatches between crystal structures and assay conditions. For example, substituent orientation in polar vs. non-polar regions may explain divergent antifungal results .
Q. What experimental designs optimize reaction yields in multi-step syntheses?
- Answer : Use design of experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst loading. Evidence shows that slow evaporation of chloroform-acetone mixtures improves crystallization yields by 15–20% . For condensation reactions, stoichiometric excess (1.2–1.5 eq) of acylating agents minimizes side products .
Q. How are structure-activity relationship (SAR) studies designed for acetamide-based kinase inhibitors?
- Answer : Systematic substitution at critical pharmacophoric regions (e.g., pyridine, benzothiazole) is paired with kinase profiling. For Aurora kinase inhibitors, replacing pyridine with thiazole and introducing morpholinoethoxy groups enhanced selectivity (10-fold for Aurora-A vs. Aurora-B) . Free-energy perturbation (FEP) calculations or MM/GBSA scoring refine SAR predictions .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for reactions involving pyridinemethanol or nitrobenzene intermediates to avoid hydrolysis .
- Characterization : Use HPLC-MS for purity assessment (>95%) and <sup>13</sup>C NMR to confirm acetamide carbonyl peaks (~168–170 ppm) .
- Data Analysis : Employ R-free values (<0.25) and Ramachandran outliers (<0.1%) to validate crystallographic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
